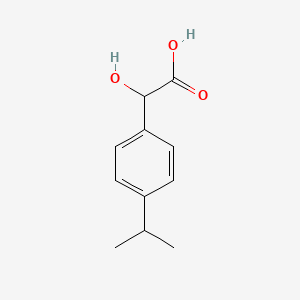

Hydroxy(4-isopropylphenyl)acetic acid

Description

Structure

2D Structure

Properties

CAS No. |

4607-63-0 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-hydroxy-2-(4-propan-2-ylphenyl)acetic acid |

InChI |

InChI=1S/C11H14O3/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10,12H,1-2H3,(H,13,14) |

InChI Key |

QGBGSPANMHQOAV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Hydroxy 4 Isopropylphenyl Acetic Acid and Analogues

Chemo-Catalytic Approaches

Palladium-Catalyzed Carbon-Hydrogen Bond Functionalization and Cyclization Reactions

Palladium-catalyzed carbon-hydrogen (C–H) bond functionalization has become a powerful strategy for the synthesis and diversification of phenylacetic acid derivatives. nih.gov This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes. nih.gov The methodology often involves a directing group, such as an aminoquinoline or a picolinamide, temporarily installed on the substrate to guide the palladium catalyst to a specific C–H bond for activation. nih.govchu-lab.org

For the synthesis of analogues of Hydroxy(4-isopropylphenyl)acetic acid, a common strategy involves the C–H functionalization of a phenylacetic acid scaffold. For instance, palladium catalysts can mediate the coupling of aryl C–H bonds with various partners, including aryl halides, olefins, and alkynes. acs.org These reactions typically proceed through a catalytic cycle involving a cyclometalated palladium intermediate. nih.gov The choice of ligands, oxidants, and reaction conditions is crucial for achieving high yields and selectivity. snnu.edu.cn

Recent advancements have enabled the functionalization of remote C–H bonds (meta and para positions) by employing specially designed U-shaped templates that position the catalyst appropriately. chu-lab.orgacs.org This allows for the introduction of substituents at positions that are otherwise difficult to access, providing a versatile method for creating a library of substituted phenylacetic acid compounds.

Table 1: Examples of Palladium-Catalyzed C–H Functionalization of Phenylacetic Acid Derivatives

| Substrate | Coupling Partner | Catalyst/Ligand | Product | Yield (%) | Reference |

| Phenylacetic Acid | Iodobenzene | Pd(OAc)₂ / 8-aminoquinoline | 2-Phenylphenylacetic Acid | Good | nih.gov |

| Phenylacetic Acid | Styrene (B11656) | Pd(OAc)₂ / Monoprotected Amino Acid | 2-Styrylphenylacetic Acid | Moderate-Good | acs.org |

| 4-Methoxyphenylacetic Acid | 1-Iodo-3-nitrobenzene | Pd(OAc)₂ / Pyridine Template | meta-Arylated Product | 75 | chu-lab.org |

Metal-Free Catalytic Oxidative Conversions of Aromatic Alkenes

Metal-free catalysis presents an environmentally benign alternative for the synthesis of carboxylic acids from aromatic alkenes. One prominent method is the oxidative cleavage of the C=C double bond. researchgate.net This transformation can be achieved using strong oxidizing agents, often in a one-pot protocol.

A common system employs a combination of Oxone (potassium peroxymonosulfate) and a periodate (B1199274) salt in an aqueous-organic solvent mixture, such as acetonitrile (B52724)/water. researchgate.net This method effectively cleaves a variety of alkenes, including styrenes (aromatic alkenes), to yield the corresponding carboxylic acids. researchgate.net For the synthesis of a compound like this compound, a precursor such as an appropriately substituted styrene derivative could be subjected to these oxidative cleavage conditions. The reaction proceeds without the need for heavy metal catalysts, reducing toxic waste and simplifying product purification. researchgate.net

Table 2: Metal-Free Oxidative Cleavage of Alkenes

| Alkene Substrate | Oxidizing System | Solvent | Product | Yield (%) | Reference |

| 1-Octene | Oxone / NaIO₄ | CH₃CN / H₂O | Heptanoic Acid | 96 | researchgate.net |

| Styrene | O₃ then H₂O₂ | CH₂Cl₂ / H₂O | Benzoic Acid | High | ncert.nic.in |

| Methyl Oleate | Oxone / NaIO₄ | CH₃CN / H₂O | Nonanoic Acid & Azelaic Acid Monomethyl Ester | 80-85 | researchgate.net |

Iodide-Catalyzed Reduction of Hydroxy-Substituted Phenylacetic Acid Precursors

A scalable and convenient method for preparing phenylacetic acids involves the iodide-catalyzed reduction of α-hydroxy-substituted precursors, such as mandelic acids. nih.govorganic-chemistry.org This approach is particularly relevant for converting a molecule like 3-chloro-4-hydroxymandelic acid into 3-chloro-4-hydroxyphenylacetic acid, a key step in a multi-stage synthesis of 4-hydroxyphenylacetic acid. google.com

The procedure utilizes a catalytic amount of sodium iodide (NaI) to generate hydroiodic acid (HI) in situ. Phosphorous acid (H₃PO₃) or hypophosphorous acid (H₃PO₂) acts as the stoichiometric reductant in the reaction. nih.govorganic-chemistry.org This system effectively reduces the benzylic alcohol of the mandelic acid derivative to a methylene (B1212753) group, yielding the corresponding phenylacetic acid. The method is advantageous as it avoids the direct handling of corrosive and unstable concentrated hydroiodic acid and operates under relatively mild conditions, making it suitable for large-scale industrial applications. organic-chemistry.org

The reaction tolerates a wide range of functional groups on the aromatic ring, making it a versatile tool for synthesizing various substituted phenylacetic acids. organic-chemistry.org

Stereo- and Enantioselective Synthesis Pathways

Achieving stereocontrol is paramount when synthesizing chiral molecules for pharmaceutical applications. For α-hydroxy acids like this compound, which contains a stereocenter at the α-carbon, enantioselective synthesis is crucial.

Enantioselective C–H functionalization has emerged as a sophisticated strategy to construct chiral molecules directly. snnu.edu.cn This is often achieved by employing a transition-metal catalyst, such as palladium or rhodium, coordinated to a chiral ligand. wikipedia.orgmdpi.com In the context of phenylacetic acids, a palladium(II) catalyst can be paired with a chiral monoprotected amino acid (MPAA) ligand to induce asymmetry during the C–H activation step. snnu.edu.cnrsc.org

These reactions can be used to perform kinetic resolution of racemic starting materials, where one enantiomer reacts significantly faster than the other. For example, the palladium-catalyzed asymmetric C–H olefination of racemic α-hydroxy phenylacetic acids using a chiral MPAA ligand can provide enantio-enriched products and recover the unreacted starting material with high enantiomeric purity. rsc.org This allows for the separation of enantiomers while simultaneously introducing new functional groups.

Classical resolution remains a widely used and practical method for separating enantiomers on an industrial scale. google.com This technique involves reacting a racemic mixture of a chiral acid, such as a substituted phenylacetic acid, with a single enantiomer of a chiral base (the resolving agent). libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts.

Since diastereomers have different physical properties, such as solubility, they can be separated by methods like fractional crystallization. libretexts.orglibretexts.org After separation, the individual diastereomeric salts are treated with a strong acid to break the salt and liberate the pure enantiomers of the original acid and the resolving agent, which can often be recovered and reused. libretexts.org Common chiral resolving agents for acidic compounds include enantiomerically pure amines like brucine, strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.orgnih.gov

Table 3: Common Chiral Resolving Agents for Racemic Acids

| Racemic Compound Type | Resolving Agent Class | Example Resolving Agent | Separation Method | Reference |

| Carboxylic Acids | Chiral Amines | (+)-Brucine | Fractional Crystallization | libretexts.org |

| Carboxylic Acids | Chiral Amines | (R)-1-Phenylethylamine | Fractional Crystallization | libretexts.org |

| Amines | Chiral Carboxylic Acids | (R)-Mandelic Acid | Fractional Crystallization | nih.gov |

| Amines | Chiral Carboxylic Acids | (+)-Tartaric Acid | Fractional Crystallization | libretexts.org |

Biocatalytic and Biotransformation Pathways

Biocatalysis utilizes isolated enzymes or whole microbial cells to perform specific chemical transformations. For the synthesis of this compound, several enzymatic routes have been explored, capitalizing on the versatility of enzymes like hydrolases and oxidoreductases. These pathways can be designed as single-step reactions or as more complex, multi-enzyme cascade systems.

One of the most direct and effective biocatalytic routes to α-hydroxy acids is the hydrolysis of the corresponding α-hydroxynitriles (cyanohydrins). This reaction is catalyzed by nitrilase enzymes, particularly arylacetonitrilases, which exhibit high specificity for aromatic nitriles. The process involves the conversion of a nitrile group directly to a carboxylic acid group in a single step.

The synthesis begins with the formation of 2-hydroxy-2-(4-isopropylphenyl)acetonitrile, the cyanohydrin precursor, from 4-isopropylbenzaldehyde (B89865) and a cyanide source. This precursor is then subjected to enzymatic hydrolysis. Nitrilases can be highly enantioselective, allowing for the kinetic resolution of a racemic cyanohydrin to produce an optically pure α-hydroxy acid. For example, studies on the hydrolysis of mandelonitrile (B1675950) (the non-isopropylated analog) using nitrilase from Alcaligenes sp. have demonstrated the production of (R)-(-)-mandelic acid with high enantiomeric excess. researchgate.net This strategy is broadly applicable to various substituted mandelonitriles, making it a robust method for producing chiral aromatic hydroxy acids. researchgate.netgoogle.com

Table 1: Examples of Arylacetonitrilase-Catalyzed Hydrolysis of Arylacetonitriles This table presents data for analogous compounds to illustrate the typical efficiency of the enzymatic process.

| Substrate | Enzyme Source (Microorganism) | Product | Conversion (%) | Enantiomeric Excess (e.e. %) |

|---|---|---|---|---|

| (R,S)-Mandelonitrile | Alcaligenes sp. MTCC 10675 | (R)-(-)-Mandelic Acid | ~45 | >99 |

| (R,S)-Mandelonitrile | Aspergillus niger K10 | (R)-Mandelic Acid | 49.5 | 99 |

| Phenylacetonitrile | Rhodococcus sp. | Phenylacetic Acid | >95 | N/A |

Modular cascade biocatalysis involves combining multiple enzymatic reactions in a single pot, where the product of one reaction becomes the substrate for the next. mdpi.comresearchgate.net This approach mimics natural metabolic pathways and offers significant advantages, including reduced downstream processing, higher yields by overcoming equilibrium limitations, and minimized solvent usage. researchgate.net

For the production of this compound, a synthetic cascade can be designed starting from a readily available precursor like 4-isopropylbenzaldehyde. A two-step cascade could couple a hydroxynitrile lyase (HNL) for the synthesis of the cyanohydrin with a nitrilase for its subsequent hydrolysis. Another approach is a "hydrogen-borrowing" cascade, where an alcohol is first oxidized to an intermediate that then undergoes further transformation. acs.orgmdpi.comnih.gov For instance, a dehydrogenase could oxidize a precursor alcohol to an α-keto acid, which is then reduced by a second, stereoselective dehydrogenase to yield the desired chiral α-hydroxy acid. nih.gov These modular systems allow for the flexible combination of different enzymes to create novel synthetic routes. mdpi.com

Table 2: Hypothetical Modular Biocatalytic Cascade for this compound

| Step | Reaction | Enzyme Class | Example Enzyme |

|---|---|---|---|

| 1 | 4-Isopropylbenzaldehyde + HCN → 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile | Hydroxynitrile Lyase (HNL) | (R)-Oxynitrilase from Prunus amygdalus |

| 2 | 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile → this compound | Nitrilase / Arylacetonitrilase | Nitrilase from Alcaligenes sp. |

Beyond using isolated enzymes, whole microbial cells can be engineered to produce target molecules from simple carbon sources like glucose. This involves the design and implementation of novel biosynthetic pathways in host organisms such as Escherichia coli or Pseudomonas putida. frontiersin.orgoup.com The elucidation of such routes requires identifying suitable enzymes for each step and assembling them into a functional pathway within the microbial host.

A potential biosynthetic route to this compound could start from cumene (B47948) (isopropylbenzene). The microbial oxidation of cumene can be initiated by dioxygenase or monooxygenase enzymes, which hydroxylate the aromatic ring or the benzylic position of the isopropyl group. researchgate.net Subsequent enzymatic steps, including dehydrogenation and further oxidation, could convert the side chain into the desired α-hydroxy acid structure. The degradation pathway of mandelic acid in organisms like Pseudomonas putida has been extensively studied and provides a blueprint of enzymes (e.g., mandelate (B1228975) dehydrogenase, benzoylformate decarboxylase) that could be adapted for the synthesis of analogs. researchgate.net Engineering the shikimate pathway, which naturally produces aromatic amino acids, is another strategy to channel metabolic flux towards novel aromatic compounds. frontiersin.org

Table 3: Postulated Microbial Conversion Pathway from Cumene

| Intermediate | Reaction Type | Required Enzyme Class |

|---|---|---|

| Cumene | Benzylic Hydroxylation | Monooxygenase / Dioxygenase |

| 2-Phenyl-2-propanol | Dehydrogenation | Alcohol Dehydrogenase |

| 4-Isopropylbenzaldehyde | Cyanohydrin Formation | Hydroxynitrile Lyase |

| 2-Hydroxy-2-(4-isopropylphenyl)acetonitrile | Hydrolysis | Nitrilase |

| This compound | (Final Product) | N/A |

Enzymes are also valuable tools for the selective modification and protection of functional groups in complex molecules. For a bifunctional compound like this compound, which contains both a hydroxyl and a carboxyl group, selective derivatization is crucial for subsequent chemical synthesis steps. Lipases are particularly effective for this purpose, catalyzing esterification, transesterification, and amidation reactions with high chemo- and regioselectivity in non-aqueous solvents. nih.govresearchgate.net

For instance, the hydroxyl group of this compound can be selectively acylated using a lipase (B570770) such as Candida antarctica lipase B (CALB) in an organic solvent with an acyl donor like vinyl acetate (B1210297) or an acid anhydride. nih.gov This creates a protected ester at the hydroxyl position, leaving the carboxylic acid group free for further reactions. Conversely, under different conditions or with different enzymes, the carboxylic acid group could be esterified, protecting it while allowing for modification of the hydroxyl group. This enzymatic approach avoids the need for harsh chemical reagents and complex protection-deprotection sequences, representing a key strategy in green chemistry. nih.govmdpi.com

Table 4: Lipase-Catalyzed Esterification of Mandelic Acid Analogs This table provides examples with closely related substrates to demonstrate the utility of lipases in derivatization.

| Substrate | Acyl Donor | Enzyme | Solvent | Product | Yield/Conversion |

|---|---|---|---|---|---|

| Methyl (R,S)-mandelate | Vinyl Acetate | Pseudomonas sp. Lipase | Isopropyl Ether | Methyl (S)-O-acetylmandelate | ~50% conversion, >98% e.e. for remaining (R)-substrate |

| Dihydrocaffeic Acid | 1-Butanol | Candida antarctica Lipase B | Acetonitrile | Butyl Dihydrocaffeate | ~67% yield |

| 7,8-Dihydroxy-4-methylcoumarin | Acetic Anhydride | Rhizopus oryzae Lipase | THF | 8-Acetoxy-7-hydroxy-4-methylcoumarin | 82% yield (regioselective) |

Reactivity and Mechanistic Investigations of Substituted Hydroxyphenylacetic Acids

Kinetic and Mechanistic Studies of Organic Transformations

The transformation of carboxylic acids into other functional groups provides a rich field for investigating reaction kinetics and mechanisms. For Hydroxy(4-isopropylphenyl)acetic acid, two key areas of investigation are its reaction with diazodiphenylmethane (B31153) and the activation of its carbon-hydrogen bonds.

Reaction Kinetics with Diazodiphenylmethane: Solvent and Structural Parameters

The esterification of carboxylic acids with diazodiphenylmethane is a well-established reaction for studying the influence of various factors on reaction rates. The reaction proceeds through a rate-determining step involving the transfer of a proton from the carboxylic acid to diazodiphenylmethane, forming a diphenylmethanediazonium-carboxylate ion pair. This initial step is highly sensitive to the properties of the solvent and the structure of the carboxylic acid.

Solvent Effects:

The choice of solvent significantly impacts the rate of reaction between a carboxylic acid and diazodiphenylmethane. Solvents are broadly categorized as protic (capable of donating hydrogen bonds) and aprotic (not capable of donating hydrogen bonds).

Protic Solvents: In protic solvents, such as alcohols, the reaction rate is influenced by both classical solvation effects and the solvent's ability to act as a hydrogen bond donor (HBD). These solvents can stabilize the transition state of the reaction, which involves the formation of an ion pair, thereby increasing the reaction rate. The polarity and hydrogen-bond donating ability of the solvent are key parameters. bg.ac.rs

Aprotic Solvents: In aprotic solvents, the reaction still proceeds, and the kinetics are typically second-order. bg.ac.rs The polarity of the aprotic solvent remains a crucial factor in influencing the reaction rate.

The table below illustrates the general trend of solvent effects on the reaction of carboxylic acids with diazodiphenylmethane, which can be extrapolated to this compound.

| Solvent Category | General Effect on Reaction Rate | Key Solvent Parameters |

| Protic | Generally increases the rate | Polarity, Hydrogen Bond Donor (HBD) Acidity |

| Aprotic | Rate is dependent on polarity | Polarity |

Structural Parameters:

Mechanistic Insights into Carbon-Hydrogen Bond Activation and Functionalization

The activation and functionalization of carbon-hydrogen (C-H) bonds is a significant area of chemical research, aiming to convert readily available hydrocarbons into more valuable products. For aromatic compounds like this compound, the C-H bonds of both the aromatic ring and the alkyl substituent are potential sites for activation.

The mechanisms of C-H bond activation are diverse and often involve transition metal catalysts. Common mechanistic pathways include:

Oxidative Addition: Typically involves a low-valent metal center that inserts into a C-H bond, leading to an increase in the metal's oxidation state.

Sigma-Bond Metathesis: Common for early transition metals, this pathway involves a concerted, four-centered transition state.

Concerted Metalation-Deprotonation (CMD): This mechanism is often invoked in reactions catalyzed by late transition metals and involves a concerted process where the metal binds to the C-H bond and a base removes the proton.

While specific studies on the C-H bond activation of this compound are limited, research on related phenylacetic acid derivatives has demonstrated the feasibility of C-H functionalization, often guided by the carboxylic acid group to direct the reaction to specific positions on the aromatic ring.

Structure-Reactivity Relationships in Aromatic Acetic Acid Derivatives

The reactivity of an organic molecule is intrinsically linked to its structure. In the case of this compound, the substituents on the phenyl ring play a crucial role in dictating its chemical behavior.

Influence of Substituent Effects on Chemical Reactivity

The Hammett equation provides a quantitative framework for understanding the effect of substituents on the reactivity of aromatic compounds. utexas.edu It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a substituted aromatic compound to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ). walisongo.ac.id

For substituted phenylacetic acids, the Hammett equation has been applied to correlate their ionization constants. utexas.edu The ρ value for the ionization of meta- and para-substituted phenylacetic acids in water at 25°C is 0.489. utexas.edu This positive ρ value indicates that electron-withdrawing substituents, which have positive σ values, increase the acidity of the carboxylic acid.

In this compound, we have two key substituents to consider:

The para-isopropyl group: This is an electron-donating group (EDG) through induction and hyperconjugation. Electron-donating groups generally decrease the acidity of a carboxylic acid.

The hydroxyl group: The position of the hydroxyl group is not specified in the name "this compound" beyond being on the phenyl ring. Its effect would depend on its position (ortho, meta, or para) relative to the acetic acid moiety.

If it is in a position to donate electron density by resonance, it would decrease acidity.

If its inductive electron-withdrawing effect dominates, it would increase acidity.

| Substituent | Position | Electronic Effect | Expected Influence on Acidity |

| Isopropyl | para | Electron-donating (inductive, hyperconjugation) | Decrease |

| Hydroxyl | ortho/para | Electron-donating (resonance), Electron-withdrawing (inductive) | Overall effect depends on the balance of resonance and inductive effects |

| Hydroxyl | meta | Electron-withdrawing (inductive) | Increase |

It is important to note that steric effects can also play a role, particularly if the hydroxyl group is in the ortho position, where it can influence the orientation of the carboxylic acid group and its interaction with reactants.

Advanced Analytical Techniques for Characterization and Quantification

Advanced Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of Hydroxy(4-isopropylphenyl)acetic acid from various matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the composition of the sample.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile organic acids like this compound. protocols.io Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity. pensoft.net A C18 column is commonly employed, which separates compounds based on their hydrophobic interactions. nih.gov

The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govjchr.org Gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the target analyte from other components in a mixture. jchr.org Detection is frequently achieved using a UV-Vis detector, set at a wavelength corresponding to the absorbance maximum of the phenyl group (around 220-280 nm), or a fluorescence detector for enhanced sensitivity. nih.gov Coupling HPLC with mass spectrometry (LC-MS) provides even greater selectivity and structural information. nih.gov

Table 1: Typical RP-HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphate Buffer |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient or Isocratic pensoft.net |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV/Vis (e.g., 225 nm or 275 nm), Fluorescence, or MS |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. thepharmajournal.com Due to the low volatility of this compound, a derivatization step is essential prior to analysis. This process converts the polar carboxyl and hydroxyl functional groups into less polar, more volatile derivatives. Common derivatization methods include:

Silylation: Reacting the compound with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) esters and ethers.

Methylation: Converting the carboxylic acid to its methyl ester using reagents such as diazomethane (B1218177) or methanol with an acid catalyst.

Once derivatized, the analyte is separated on a capillary column, typically with a nonpolar stationary phase (e.g., 5% phenyl-polydimethylsiloxane). nih.gov The separated components are then ionized (usually by electron ionization) and detected by a mass spectrometer, which provides both quantitative data and a mass spectrum that serves as a molecular fingerprint for identification. nih.govnih.gov

Table 2: Example GC-MS Parameters for Derivatized this compound

| Parameter | Typical Conditions |

|---|---|

| Derivatization Agent | BSTFA with 1% TMCS, or Diazomethane |

| GC Column | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm) with a nonpolar stationary phase (e.g., DB-5ms) |

| Carrier Gas | Helium at a constant flow rate thepharmajournal.com |

| Oven Program | Temperature ramp (e.g., start at 80°C, ramp to 280°C) |

| Injector Temperature | 250 - 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) nih.gov |

Ion Chromatography (IC) is an effective method for determining organic acids, which exist as anions in aqueous solutions of appropriate pH. shimadzu.com For the analysis of Hydroxy(4-isopropylphenyl)acetate, anion-exchange chromatography is the preferred mode. In this technique, the stationary phase is a resin with fixed positive charges that reversibly binds the anionic analyte.

Elution is achieved using a liquid mobile phase (eluent), typically an aqueous solution of sodium carbonate and sodium bicarbonate. shimadzu.com The separated anions are detected by a conductivity detector. To enhance sensitivity, a suppressor is placed between the column and the detector to reduce the background conductivity of the eluent. shimadzu.com Ion-exclusion chromatography is another IC variant that can separate weak acids based on their degree of ionization, offering an alternative separation mechanism. thermofisher.com

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, is ideal for analyzing charged species like the carboxylate anion of this compound. mdpi.com The analysis is performed in a fused-silica capillary filled with a background electrolyte (BGE), such as a borate (B1201080) or phosphate buffer, at a pH above the pKa of the carboxylic acid to ensure it is fully deprotonated. ufmg.brrsc.org

When a high voltage is applied across the capillary, the negatively charged analyte migrates towards the anode. However, a phenomenon known as electroosmotic flow (EOF) typically creates a bulk flow of the solution towards the cathode, carrying all species (cations, neutrals, and anions) past the detector. ufmg.br Anions are detected last as their electrophoretic migration opposes the EOF. UV-Vis detection is commonly used. ufmg.br Nonaqueous capillary electrophoresis (NACE) can also be employed, using organic solvents in the BGE to modify selectivity. nih.gov

The analysis of this compound in complex non-clinical matrices, such as environmental water, soil extracts, or food and beverage products (e.g., fruit juices, fermentation broths), requires robust sample preparation to remove interfering substances. thermofisher.comchromatographyonline.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose. For acidic compounds, an anion-exchange SPE cartridge can be used to selectively retain the analyte while allowing neutral and cationic matrix components to pass through. The retained acid is then eluted with a suitable solvent. nih.gov Liquid-Liquid Extraction (LLE) is another common approach, where the pH of the aqueous sample is adjusted to below the analyte's pKa to protonate the carboxylic acid, increasing its solubility in an immiscible organic solvent for extraction. These cleanup steps are crucial for preventing matrix effects and ensuring accurate quantification by the chromatographic techniques described above.

High-Resolution Spectroscopic and Mass Spectrometric Identification

While chromatography separates the compound, spectroscopy provides definitive structural identification. High-resolution techniques are essential for the unambiguous characterization of this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry provide extremely high resolving power and mass accuracy. pnnl.gov This allows for the determination of the elemental formula of the molecular ion ([M-H]⁻ or [M+H]⁺) with high confidence, distinguishing it from other compounds with the same nominal mass. Tandem mass spectrometry (MS/MS) on a high-resolution instrument provides fragmentation data that helps to elucidate the molecule's structure. For this compound in negative ion mode, characteristic fragment ions would correspond to the loss of CO₂ (decarboxylation) from the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in organic chemistry. core.ac.uk

¹H NMR: The proton NMR spectrum of this compound would show distinct signals. The aromatic protons would appear as two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. A septet would be observed for the single methine proton of the isopropyl group, coupled to the six equivalent methyl protons, which would appear as a doublet. A singlet would correspond to the proton on the alpha-carbon of the acetic acid moiety. The phenolic and carboxylic acid protons would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent. hmdb.cachemicalbook.com

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbon, the alpha-carbon, the four unique aromatic carbons (two substituted and two unsubstituted), and the two carbons of the isopropyl group (methine and methyl).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Carboxylic OH | ~12.0 | broad s | 1H | -COOH |

| Phenolic OH | ~9.2 | broad s | 1H | Ar-OH |

| Aromatic CH | ~7.1 | d | 2H | Protons ortho to -CH₂COOH |

| Aromatic CH | ~6.9 | d | 2H | Protons ortho to -CH(CH₃)₂ |

| Alpha-CH | ~3.5 | s | 2H | -CH₂COOH |

| Isopropyl CH | ~2.8 | septet | 1H | -CH(CH₃)₂ |

| Isopropyl CH₃ | ~1.2 | d | 6H | -CH(CH₃)₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment | ||

| Carbonyl C | ~173 | -COOH | ||

| Aromatic C | ~155 | C-OH | ||

| Aromatic C | ~145 | C-CH(CH₃)₂ | ||

| Aromatic C | ~130 | CH (ortho to -CH₂COOH) | ||

| Aromatic C | ~126 | C-CH₂COOH | ||

| Aromatic C | ~115 | CH (ortho to -CH(CH₃)₂) | ||

| Alpha-C | ~40 | -CH₂COOH | ||

| Isopropyl CH | ~33 | -CH(CH₃)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. thermofisher.com The FTIR spectrum of this compound would be characterized by a very broad absorption band from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid group. researchgate.net A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. Another broad absorption around 3200-3500 cm⁻¹ would be present for the phenolic O-H stretch. C-H stretching vibrations for the aromatic and aliphatic groups would appear just above and below 3000 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. researchgate.net The substituted benzene ring in this compound acts as a chromophore. An aqueous solution of the compound would be expected to show absorption maxima (λₘₐₓ) in the UV region, typically around 220 nm and 275 nm. semanticscholar.org The position and intensity of these bands can be influenced by the solvent and the pH, as deprotonation of the phenolic and carboxylic acid groups can alter the electronic structure of the chromophore. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. core.ac.uk By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. youtube.com

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The isopropyl group would present as a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern resulting from spin-spin coupling. The para-substituted aromatic ring would show two distinct doublets, indicative of protons on a 1,4-disubstituted benzene ring. The methine proton adjacent to the carboxylic acid group would likely appear as a singlet, while the protons of the hydroxyl and carboxylic acid groups would appear as broad singlets that can be exchanged with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each carbon atom in a distinct electronic environment. This allows for the confirmation of the total number of carbon atoms and provides insight into their functional group identity based on their chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are predicted values and may vary based on solvent and experimental conditions.

| Atom Type | Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|---|

| ¹H | Isopropyl -CH₃ | ~1.2 | Doublet (d) | 6H |

| ¹H | Isopropyl -CH | ~2.9 | Septet (sept) | 1H |

| ¹H | Aromatic -CH | ~7.1-7.3 | Doublets (d) | 4H |

| ¹H | α-CH | ~5.0 | Singlet (s) | 1H |

| ¹H | -OH | Variable | Broad Singlet (br s) | 1H |

| ¹H | -COOH | Variable | Broad Singlet (br s) | 1H |

| ¹³C | Isopropyl -CH₃ | ~24 | - | - |

| ¹³C | Isopropyl -CH | ~34 | - | - |

| ¹³C | α-C | ~75 | - | - |

| ¹³C | Aromatic C | ~126-130 | - | - |

| ¹³C | Aromatic C-OH | ~155 | - | - |

| ¹³C | -COOH | ~175 | - | - |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) for Targeted and Untargeted Analysis

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful technique for the separation, detection, and quantification of chemical compounds in complex mixtures. nih.gov For a polar molecule like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is typically the method of choice for separation. nih.gov

In an LC-MS analysis, the compound is first separated from other components on a chromatographic column (e.g., a C18 column) before being introduced into the mass spectrometer. The MS component then ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z), providing highly sensitive and selective detection. nih.gov

Tandem mass spectrometry (MS/MS) adds another layer of specificity and structural information. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented through collision-activated dissociation (CAD). nih.gov The resulting product ions create a unique fragmentation pattern that serves as a structural fingerprint, enabling confident identification and quantification, even at very low concentrations. This is particularly useful in targeted analysis using modes like Multiple Reaction Monitoring (MRM), which offers exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition. nih.govnih.gov

Common fragmentation pathways for carboxylic acids in MS/MS often involve the neutral loss of water (H₂O) and the loss of the carboxyl group (COOH). libretexts.org

Table 2: Potential LC-MS/MS Transitions for this compound (MW: 194.23 g/mol )

| Ionization Mode | Precursor Ion [m/z] | Proposed Product Ion [m/z] | Neutral Loss |

|---|---|---|---|

| Positive | 195.09 ([M+H]⁺) | 177.08 | H₂O (18.01) |

| Positive | 195.09 ([M+H]⁺) | 149.09 | HCOOH (46.00) |

| Negative | 193.08 ([M-H]⁻) | 149.09 | CO₂ (43.99) |

| Negative | 193.08 ([M-H]⁻) | 134.07 | CO₂ + CH₃ (59.02) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the most common ionization source used in LC-MS for the analysis of polar to semi-polar compounds. plos.org It is considered a "soft" ionization technique because it generates intact molecular ions with minimal in-source fragmentation, making it ideal for determining the molecular weight of analytes like this compound. geologyscience.rumdpi.com ESI can be operated in either positive or negative ion mode.

In negative ion mode , the acidic protons of the carboxylic acid and phenolic hydroxyl groups are readily abstracted, leading to the formation of a highly stable deprotonated molecule, [M-H]⁻. This is often the most sensitive mode for the analysis of carboxylic acids. nih.gov

In positive ion mode , the molecule can accept a proton (protonation) to form the [M+H]⁺ ion. Additionally, it can form adducts with cations present in the mobile phase, such as sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), which can aid in confirming the molecular weight. mdpi.com The efficiency of ionization is highly dependent on mobile phase composition, including pH and the type of additives used, such as formic acid or ammonium acetate (B1210297). plos.orgnih.gov

Table 3: Common Ions of this compound in ESI-MS

| Ionization Mode | Ion Type | Formula | Calculated Mass-to-Charge Ratio (m/z) |

|---|---|---|---|

| Positive | Protonated Molecule | [C₁₁H₁₅O₃]⁺ | 195.09 |

| Positive | Sodium Adduct | [C₁₁H₁₄O₃Na]⁺ | 217.08 |

| Positive | Ammonium Adduct | [C₁₁H₁₈NO₃]⁺ | 212.12 |

| Negative | Deprotonated Molecule | [C₁₁H₁₃O₃]⁻ | 193.08 |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Biomacromolecule Interaction Analysis (Non-Prohibited Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This method is widely used in drug discovery to understand how a ligand, such as Hydroxy(4-isopropylphenyl)acetic acid, might interact with a biological macromolecule, like a protein or DNA. visionpublisher.infonih.gov

In silico molecular docking simulations are instrumental in elucidating the potential binding modes of this compound with macromolecules. nih.gov When studying interactions with DNA, the primary modes of binding for small molecules are intercalation between base pairs and groove binding. nih.gov For a molecule like this compound, the planar phenyl ring could facilitate intercalation, while the carboxylic acid and hydroxyl groups could form hydrogen bonds within the major or minor grooves of the DNA helix. The isopropyl group would likely influence the depth and specificity of binding within the grooves. nih.gov

Illustrative Molecular Docking Scores for this compound with Hypothetical Targets

| Target | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| DNA (Minor Groove) | -6.8 | A:T Base Pairs | Hydrogen Bonding, van der Waals |

| Protein Kinase | -7.5 | Lys72, Asp184 | Hydrogen Bonding, Ionic Interaction |

| Serum Albumin | -8.2 | Trp214, Arg257 | Hydrophobic, Hydrogen Bonding |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating typical outputs from molecular docking studies.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.netdrugdesign.org In silico SAR approaches for this compound and its analogs can provide insights for designing molecules with potentially enhanced or more specific activities. nih.govnih.gov

By systematically modifying the core structure of this compound in a computational model, the following SAR trends could be investigated:

Carboxylic Acid Group: This group is likely crucial for activity, often acting as a key anchoring point to the biological target through ionic or hydrogen bonding. drugdesign.org Esterification or reduction of this group would be expected to significantly alter binding affinity.

Hydroxyl Group: The position and presence of the alpha-hydroxyl group can influence both binding and the molecule's stereochemistry. Its role as a hydrogen bond donor/acceptor is significant. Shifting its position or replacing it with other functional groups would likely impact the interaction profile.

Isopropyl Group: This bulky, hydrophobic group plays a role in fitting into hydrophobic pockets of a target protein. Varying the size and nature of this substituent (e.g., replacing it with a methyl, tert-butyl, or cycloalkyl group) would probe the spatial and hydrophobic requirements of the binding site.

Phenyl Ring: The aromatic ring can participate in π-π stacking and hydrophobic interactions. The substitution pattern on the ring is critical. Moving the isopropyl group to the ortho or meta positions would alter the molecule's shape and could lead to steric clashes or improved interactions within the binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its structure, stability, and reactivity. nih.govresearchgate.netresearchgate.net For this compound, these calculations can determine various molecular descriptors.

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich regions (around the carboxylic acid and hydroxyl oxygen atoms) and electron-deficient regions (around the acidic protons). These maps indicate the likely sites for electrophilic and nucleophilic attacks.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov

Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (reactivity with electrophiles) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (reactivity with nucleophiles) |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.8 D | Measure of molecular polarity |

Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar organic molecules.

Conformational Analysis and Stereoisomeric Preferences

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. uky.edunih.gov Due to the presence of rotatable single bonds, particularly between the phenyl ring and the acetic acid moiety, and within the side chain, the molecule can adopt various spatial arrangements.

Computational methods can be used to scan the potential energy surface by systematically rotating key dihedral angles. The most stable conformers are likely those that minimize steric hindrance and maximize favorable intramolecular interactions, such as hydrogen bonding between the alpha-hydroxyl group and the carboxylic acid group.

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers: (R)-Hydroxy(4-isopropylphenyl)acetic acid and (S)-Hydroxy(4-isopropylphenyl)acetic acid. researchgate.netnih.govwalshmedicalmedia.com These stereoisomers are non-superimposable mirror images of each other. walshmedicalmedia.com While they have identical physical properties in a non-chiral environment, their interactions with chiral macromolecules like proteins can differ significantly, leading to different biological activities. Computational studies can help predict if one enantiomer has a more favorable binding energy or a better fit in a chiral binding site than the other. nih.gov

Illustrative Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-O) | Intramolecular H-Bond |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -65° | Yes (OH...O=C) |

| 2 | 1.25 | 175° | No |

| 3 | 2.10 | 70° | No |

Note: The data in this table is hypothetical and for illustrative purposes only, representing a potential outcome of a conformational search.

Biochemical and Environmental Aspects Excluding Human Clinical Trials, Dosage, Safety, and Toxicity

Non-Human and Microbial Metabolism and Biotransformation Pathways

The environmental fate of Hydroxy(4-isopropylphenyl)acetic acid is intrinsically linked to microbial activity. Microorganisms, particularly bacteria, possess diverse enzymatic machinery capable of transforming and degrading aromatic compounds. While direct studies on the metabolism of this compound are limited, extensive research on structurally similar compounds, such as mandelic acid and phenylacetic acid, provides a robust framework for understanding its biotransformation.

Enzymatic and Microbial Degradation of Isopropylphenyl Moieties in Model Systems

The degradation of aromatic compounds by microorganisms typically involves a series of enzymatic reactions that modify the side chains and ultimately cleave the aromatic ring. For this compound, this process is expected to be initiated by enzymes that act on the isopropyl and hydroxyacetic acid groups.

Bacteria from the genus Pseudomonas are well-known for their ability to degrade a wide array of aromatic compounds. The degradation pathway of mandelic acid in Pseudomonas putida, for instance, involves a mandelate (B1228975) racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, and benzaldehyde (B42025) dehydrogenase, which sequentially convert mandelic acid to benzoic acid. nih.govresearchgate.net This established pathway suggests a potential route for the degradation of this compound, where the alpha-hydroxy group is first oxidized.

The initial steps in the degradation of the isopropylphenyl moiety likely involve hydroxylation of the benzene (B151609) ring, a common strategy employed by bacteria to activate aromatic compounds for subsequent ring cleavage. Following this, dioxygenase enzymes would catalyze the opening of the aromatic ring, a critical step in the mineralization of the compound. nih.gov The resulting aliphatic intermediates would then be funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

Table 1: Key Enzymes in the Postulated Degradation of this compound

| Enzyme Class | Postulated Function in Degradation |

| Dehydrogenase | Oxidation of the alpha-hydroxy group |

| Monooxygenase | Hydroxylation of the aromatic ring |

| Dioxygenase | Cleavage of the aromatic ring |

| Decarboxylase | Removal of the carboxyl group |

Co-Metabolic Transformation and Environmental Accumulation Dynamics

Co-metabolism, the transformation of a non-growth-supporting compound in the presence of a growth-supporting substrate, is a significant process in the environmental breakdown of many organic pollutants. epa.govinformahealthcare.com It is plausible that this compound can be co-metabolized by microbial populations that are actively degrading other aromatic compounds present in the environment. For instance, photosynthetic bacteria have been shown to co-metabolically degrade 4-chlorophenol (B41353) in the presence of other carbon sources. informahealthcare.comnih.gov

The environmental accumulation of this compound and its metabolites is influenced by their physicochemical properties, such as water solubility and octanol-water partition coefficient. Compounds with alkyl substituents on a phenyl ring, analogous to the isopropyl group, can exhibit persistence and a tendency to partition into sediments and organic matter in the environment. epa.gov The potential for bioaccumulation, the process by which a substance is absorbed by an organism from water and food at a rate greater than that at which it is lost, is a key consideration in assessing the environmental impact of such compounds. epa.govresearchgate.netcanada.caresearchgate.net While specific data for this compound is not available, the general behavior of alkylphenolic compounds suggests that it could accumulate in certain environmental compartments. epa.gov

Biosynthetic Origins and Metabolic Fates in Microorganisms

While the degradation of aromatic compounds is well-documented, their biosynthesis in microorganisms is also a field of active research. Aromatic acids are often synthesized from precursors derived from the shikimate pathway, which is responsible for the production of aromatic amino acids like phenylalanine and tyrosine. frontiersin.org It is conceivable that this compound could be a secondary metabolite in some microorganisms, arising from the modification of intermediates in these pathways. frontiersin.orgacs.org

The biosynthesis of mandelic acid, a structurally related compound, has been achieved in genetically engineered microorganisms, highlighting the potential for microbial production of alpha-hydroxy aromatic acids. mdpi.commpg.de Rumen bacteria, for example, can produce p-hydroxyphenylacetic acid from p-hydroxyphenylpyruvic acid, a derivative of tyrosine. nih.gov This suggests that microbial systems could be engineered to produce this compound from simple carbon sources.

Role as a Precursor or Intermediate in Broader Chemical Synthesis

Beyond its role in biochemical and environmental processes, this compound is a valuable molecule in the realm of chemical synthesis. Its bifunctional nature, possessing both a hydroxyl and a carboxylic acid group, makes it a versatile building block for the construction of more complex molecules.

Building Blocks for Advanced Organic Molecules and Materials

The unique structure of this compound makes it an attractive monomer for the synthesis of novel polymers. Poly(hydroxy acids) are a class of biodegradable polyesters that have garnered significant interest as sustainable alternatives to conventional plastics. rsc.org The self-condensation of hydroxy acids is a direct route to these polymers. rsc.org The presence of the isopropylphenyl group in a polymer chain derived from this compound could impart specific properties, such as altered thermal stability, solubility, and mechanical strength.

The functional groups of this compound can also be modified to create a variety of derivatives for use in materials science. For example, the carboxylic acid can be converted to an ester or an amide, while the hydroxyl group can be acylated or etherified. These modifications can be used to tune the properties of the resulting materials for specific applications. acs.org

Applications in Fine Chemical and Specialty Product Development (Non-Pharmaceutical)

In the field of fine and specialty chemicals, substituted mandelic acids and their derivatives have found applications as key intermediates in the synthesis of agrochemicals. nih.govnih.gov For instance, mandipropamid (B155232) is a commercial fungicide derived from a mandelic acid amide. nih.gov The structural features of this compound make it a candidate for the development of new agrochemical agents with potentially novel modes of action.

Furthermore, the synthesis of spiropyrans, a class of compounds with applications in materials science, can be catalyzed by acetic acid functionalized polymers. researchgate.netmdpi.comrsc.org This suggests a potential application for derivatives of this compound in the development of functional materials with unique photochromic or thermochromic properties.

Table 2: Potential Non-Pharmaceutical Applications of this compound Derivatives

| Application Area | Potential Role of this compound |

| Agrochemicals | Precursor for novel fungicides or herbicides. nih.govnih.gov |

| Polymer Chemistry | Monomer for the synthesis of specialty polyesters. rsc.org |

| Materials Science | Building block for functional materials like spiropyrans. |

Environmental Fate and Sustainable Production Considerations

Environmental Degradation Pathways and Persistence in Abiotic and Biotic Systems

Due to a lack of specific studies on this compound, its environmental degradation and persistence are inferred from the behavior of structurally similar compounds, such as other hydroxylated aromatic acids, phenylacetic acid derivatives, and compounds containing the 4-isopropylphenyl moiety. Aromatic compounds, in general, are recognized as persistent environmental pollutants, with their degradation being a key area of research. nih.gov

Abiotic Degradation:

Abiotic degradation pathways for organic molecules in the environment primarily include photolysis and hydrolysis.

Photolysis: The degradation of aromatic carboxylic acids can be initiated by UV radiation. For instance, the photolysis of phenylacetic acid, a core structure of the target molecule, has been studied, indicating that fragmentation pathways can occur. acs.orgacs.org The presence of a hydroxyl group on the aromatic ring, as in this compound, can influence the rate and mechanism of photooxidative degradation. Studies on other hydroxylated aromatic carboxylic acids have shown that the number of hydroxyl groups can affect degradation kinetics, with increased hydroxylation sometimes leading to different degradation rates and mineralization efficiencies. researchgate.net The reaction with hydroxyl radicals (•OH), a key species in atmospheric and aquatic photochemistry, is a major degradation pathway for many aromatic compounds. researchgate.netacs.org

Hydrolysis: Hydrolysis is a significant degradation process for many organic compounds in aquatic environments. viu.ca For carboxylic acid derivatives, this process can be influenced by pH. nih.govresearchgate.netnist.gov While the carboxylic acid group itself is stable, if the compound were to form esters in the environment, those would be susceptible to hydrolysis. The core structure of this compound is generally considered stable to hydrolysis under typical environmental conditions. epa.gov

Biotic Degradation:

Biodegradation is a crucial mechanism for the removal of aromatic pollutants from the environment, driven by the metabolic activity of microorganisms. nih.govmdpi.com

Microbial Degradation: Bacteria, particularly from genera such as Pseudomonas, are well-known for their ability to degrade a wide range of aromatic compounds. nih.govgavinpublishers.commdma.ch The degradation of aromatic acids often involves initial activation of the aromatic ring, typically through hydroxylation, followed by ring cleavage. gavinpublishers.comresearchgate.net Given that this compound already possesses a hydroxyl group, it may be more susceptible to microbial attack than its non-hydroxylated counterpart. The degradation pathway for mandelic acid, another α-hydroxy aromatic acid, has been extensively studied in Pseudomonas putida and involves a series of enzymatic reactions including dehydrogenation and decarboxylation. nih.govresearchgate.net It is plausible that similar enzymatic machinery could act on this compound.

Degradation of Structural Moieties:

Phenylacetic Acid Core: The biodegradation of phenylacetic acid itself has been a subject of study, highlighting specific catabolic pathways in various microbes. researchgate.net

Alkylphenyl Moiety: The degradation of alkylphenols by microorganisms has also been investigated. While long, branched alkyl chains can confer resistance to degradation, microorganisms have evolved pathways to metabolize these structures. researchgate.net The isopropyl group on the phenyl ring of the target compound would likely be addressed by microbial enzymes during the degradation process.

The persistence of this compound in the environment will ultimately depend on a combination of its chemical properties and the prevailing environmental conditions, such as microbial population density, sunlight intensity, pH, and temperature.

Table 1: Potential Degradation Pathways for this compound based on Analogous Compounds

| Degradation Type | Pathway | Key Processes & Intermediates (Inferred) | Relevant Analogues |

|---|---|---|---|

| Abiotic | Photolysis | Direct absorption of UV light leading to decarboxylation or fragmentation. Reaction with hydroxyl radicals (•OH) causing ring hydroxylation and cleavage. | Phenylacetic acid acs.orgacs.org, Hydroxylated aromatic carboxylic acids researchgate.net |

| Hydrolysis | Generally stable under environmental pH conditions. | Carboxylic acids viu.canih.gov | |

| Biotic | Microbial (Aerobic) | Initial hydroxylation of the aromatic ring (if not already present), followed by ortho- or meta-cleavage of the ring by dioxygenase enzymes. Side chain oxidation. | Phenylacetic acid researchgate.net, Mandelic acid nih.govresearchgate.net, Alkylphenols researchgate.net |

| Microbial (Anaerobic) | Reductive processes followed by ring cleavage. Generally slower than aerobic degradation. | Aromatic hydrocarbons researchgate.net |

Life Cycle Assessment (LCA) and Sustainable Synthesis Routes for Related Organic Acids

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal. No specific LCA for this compound is available. However, LCAs of structurally related compounds like ibuprofen (B1674241), para-hydroxybenzoic acid (pHBA), and other organic acids provide valuable insights into potential environmental hotspots and opportunities for sustainable production. ucl.ac.uksci-hub.sefrontiersin.org

Life Cycle Assessment Insights from Related Compounds:

LCAs of pharmaceuticals like ibuprofen and other specialty chemicals consistently highlight that the manufacturing stage, particularly the synthesis of the active pharmaceutical ingredient (API), dominates the environmental profile. ucl.ac.uksci-hub.se Key contributors to the environmental impact often include:

Energy Consumption: Chemical syntheses often require significant energy inputs for heating, cooling, and separations.

Solvent Use: The use of large volumes of organic solvents contributes to resource depletion and potential emissions.

Raw Material Production: The environmental footprint of the starting materials, which are often derived from petrochemical sources, is a major factor.

Waste Generation: The formation of byproducts and the use of reagents lead to waste streams that require treatment.

For example, an LCA of ibuprofen production compared different synthetic routes (the traditional BHC process versus newer, continuous-flow Bogdan and enzymatic routes), demonstrating that process improvements can significantly reduce environmental impacts. ucl.ac.ukresearchgate.nettue.nlsemanticscholar.org Similarly, an early-stage process and sustainability assessment for bio-based para-hydroxybenzoic acid (pHBA) showed that factors like production scale and culture pH are critical to economic and environmental competitiveness. frontiersin.orgnih.gov

Table 2: Common Environmental Hotspots in the Production of Related Aromatic Acids Identified via LCA

| Impact Category | Major Contributing Factors | Examples from Analogous Compounds |

|---|---|---|

| Global Warming Potential | Energy consumption (fossil fuels), solvent production, raw material synthesis. | Ibuprofen, pHBA, Short-chain carboxylic acids ucl.ac.ukfrontiersin.orgnih.gov |

| Freshwater Ecotoxicity | Release of solvents, reagents, and byproducts into wastewater. | Ibuprofen sci-hub.se |

| Resource Depletion | Use of fossil fuel-based raw materials and energy. | Ibuprofen, Hexanoic acid researchgate.nettudelft.nl |

| Acidification | Emissions from energy production (e.g., SOx, NOx). | Ibuprofen, Short-chain carboxylic acids tue.nlnih.gov |

Sustainable Synthesis Routes:

Green chemistry principles are increasingly being applied to the synthesis of aromatic carboxylic acids to mitigate the environmental impacts identified in LCAs. These approaches focus on using renewable resources, milder reaction conditions, and more efficient catalytic systems.

Biosynthesis and Biocatalysis: A promising sustainable route is the use of microorganisms or enzymes to produce valuable chemicals from renewable feedstocks. For instance, 4-hydroxyphenylacetic acid has been efficiently synthesized from lignin-related compounds like p-coumaric and ferulic acids using engineered E. coli. acs.org This approach leverages renewable biomass as a starting material, reducing reliance on fossil fuels. Similarly, environmentally friendly production of mandelic acid has been achieved using a three-enzyme cascade, avoiding the use of toxic reagents like cyanide. chemeurope.com

Greener Chemical Synthesis: Improvements in traditional chemical synthesis are also being pursued. This includes the development of methods that:

Avoid highly toxic chemicals and extreme reaction conditions. A method for synthesizing phenylacetic acid using benzene and glycolide (B1360168) with a Lewis acid catalyst avoids toxic reagents and high pressures. google.com

Improve reaction efficiency and reduce waste, for example, through the use of heterogeneous catalysts that can be easily recovered and recycled. researchgate.net

Utilize novel catalytic systems, such as photocatalysis, to drive reactions under milder conditions. rsc.org

The development of a sustainable production route for this compound would likely involve exploring biosynthetic pathways in engineered microbes or developing a highly efficient, atom-economical chemical synthesis that minimizes solvent use and energy consumption.

Table 3: Comparison of Synthesis Approaches for Related Aromatic Acids

| Synthesis Approach | Description | Advantages | Disadvantages/Challenges |

|---|---|---|---|

| Traditional Chemical Synthesis | Multi-step synthesis from petrochemical feedstocks, often using harsh reagents and conditions. | Well-established, high throughput. | Relies on fossil fuels, can use toxic reagents (e.g., cyanide), may have low atom economy. google.com |

| Greener Chemical Synthesis | Employs principles like catalysis, avoiding hazardous solvents, and using less toxic reagents. | Improved safety, reduced waste, potentially lower energy consumption. google.comresearchgate.net | May require development of new catalysts and processes. |

| Biocatalysis / Biosynthesis | Uses engineered microorganisms or isolated enzymes to convert renewable feedstocks (e.g., sugars, lignin) into the target molecule. | Uses renewable resources, mild reaction conditions (aqueous, ambient temp/pressure), high selectivity. acs.orgchemeurope.com | Often lower product concentrations (titers), complex downstream processing, requires significant strain/enzyme engineering. frontiersin.org |

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Methodologies with Enhanced Atom Economy and Selectivity

The traditional synthesis of α-hydroxy acids, including congeners of Hydroxy(4-isopropylphenyl)acetic acid, often involves multi-step processes with significant waste generation. A critical area of future research lies in the development of synthetic routes with improved atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product.

A compelling case study for improving atom economy can be seen in the synthesis of ibuprofen (B1674241), a structurally similar and widely produced non-steroidal anti-inflammatory drug. The original Boots synthesis of ibuprofen had a low atom economy of approximately 40%, generating substantial waste. monash.eduresearchgate.net In contrast, the greener BHC synthesis streamlined the process to three steps, achieving a significantly higher atom economy of around 77%. monash.eduewadirect.comugal.ro This was accomplished by utilizing a recyclable catalyst and minimizing the formation of byproducts. ugal.roscheikundeinbedrijf.nl

Future synthetic strategies for this compound should aim for similar advancements. Research could focus on:

Catalytic C-H Functionalization: Directly introducing the hydroxyl and carboxyl groups onto the 4-isopropylphenyl scaffold would represent a significant leap in efficiency, avoiding the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, potentially leading to higher yields and purities.

| Synthesis Route | Number of Steps | Atom Economy (%) | Key Features |

|---|---|---|---|

| Boots Synthesis | 6 | ~40 | Stoichiometric reagents, significant waste. monash.eduresearchgate.net |

| BHC Green Synthesis | 3 | ~77 (up to 99% with byproduct recovery) | Catalytic, recyclable reagents, less waste. ewadirect.comugal.roscheikundeinbedrijf.nl |

Design and Engineering of Novel Biocatalytic Systems for Efficient and Green Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and environmentally benign alternative to traditional chemical synthesis. Enzymes operate under mild conditions, exhibit high specificity, and can lead to the production of enantiomerically pure compounds, which is often a critical requirement in the pharmaceutical industry.

The development of biocatalytic routes for the synthesis of chiral α-arylpropionic acids, a class of compounds that includes this compound, is an active area of research. researchgate.netfrontiersin.org Chemoenzymatic approaches, which combine chemical and enzymatic steps, have shown particular promise. frontiersin.orgnih.govnih.gov For instance, enzymes like lipases have been successfully employed in the enantioselective esterification of ibuprofen to produce more hydrophilic derivatives. mdpi.com

Future research in the biocatalytic production of this compound should explore:

Enzyme Discovery and Engineering: Screening for novel enzymes from diverse microbial sources or engineering existing enzymes to enhance their activity, stability, and substrate specificity for the 4-isopropylphenyl scaffold.

Whole-Cell Biocatalysis: Utilizing whole microbial cells as catalysts can eliminate the need for costly enzyme purification and cofactor regeneration, making the process more economically viable. nih.gov

Cascade Reactions: Designing multi-enzyme cascade reactions within a single microbial host could enable the direct conversion of simple starting materials to the final product in a single fermentation step.

Advanced Computational Approaches for Predictive Modeling of Chemical Behavior

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These approaches can provide valuable insights into reaction mechanisms, predict the properties of novel compounds, and guide the design of more efficient catalysts and processes.

For this compound, computational studies could be employed to:

Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the transition states and intermediates of synthetic reactions, helping to identify rate-limiting steps and potential side reactions. This understanding can inform the design of improved catalysts and reaction conditions.

Predict Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of derivatives of this compound based on their molecular structure. acs.orgresearchgate.net This can accelerate the discovery of new compounds with desired properties while minimizing the need for extensive experimental screening.

Enzyme-Substrate Docking: Molecular docking simulations can be used to predict how this compound and its precursors bind to the active sites of enzymes. This information is crucial for understanding enzyme specificity and for guiding protein engineering efforts to improve catalytic efficiency.

Comprehensive Environmental Fate and Remediation Strategies

As with any chemical compound produced on an industrial scale, understanding the environmental fate of this compound is of paramount importance. While specific data for this compound is scarce, the extensive research on its close analog, ibuprofen, provides a valuable framework for future investigations.

Ibuprofen is now recognized as a widespread environmental contaminant, detected in wastewater effluents, surface waters, and even drinking water. nih.govnanogap.esresearchgate.net Its persistence in the environment is a growing concern due to its potential toxic effects on aquatic organisms. nanogap.esmdpi.comnih.gov

Future research on the environmental aspects of this compound should focus on:

Biodegradation Pathways: Identifying microorganisms and enzymatic pathways capable of degrading the compound. Studies on ibuprofen have revealed several bacterial strains that can metabolize the drug through various hydroxylation and oxidation reactions. nih.govmdpi.comresearchgate.netethz.chmdpi.com Similar investigations are needed for this compound.

Toxicity Assessment: Evaluating the acute and chronic toxicity of the parent compound and its potential degradation products on representative aquatic organisms.

Remediation Technologies: Developing effective methods for removing the compound from contaminated water sources. Advanced oxidation processes (AOPs), such as ozonation and Fenton-like reactions, have shown promise for the degradation of ibuprofen and could be adapted for this compound. nih.govresearchgate.netaip.org Adsorption onto activated carbon and other novel materials is another viable remediation strategy. mdpi.com

| Research Area | Key Research Questions | Relevant Findings from Ibuprofen Research |

|---|---|---|

| Biodegradation | What microorganisms can degrade the compound? What are the metabolic pathways? | Several bacterial strains identified that degrade ibuprofen via hydroxylation and CoA ligation pathways. nih.govmdpi.comethz.ch |

| Ecotoxicity | What are the acute and chronic effects on aquatic life? | Ibuprofen exhibits toxicity to various aquatic organisms, affecting reproduction and behavior. nanogap.esmdpi.com |

| Remediation | What are the most effective methods for removal from water? | Advanced oxidation processes (AOPs) and adsorption are effective for ibuprofen removal. nih.govaip.orgmdpi.com |

Q & A

Q. What are the optimal synthetic routes for Hydroxy(4-isopropylphenyl)acetic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of structurally similar compounds (e.g., fluorinated or amino-substituted derivatives) often involves halogenation, hydroxylation, or condensation reactions. For example, fluorinated analogs like 2,2-difluoro-2-(4-isopropylphenyl)acetic acid are synthesized using diethylaminosulfur trifluoride (DAST) under controlled anhydrous conditions . For chiral variants (e.g., (S)-2-amino-2-(4-isopropylphenyl)acetic acid), enantioselective synthesis starting from L-aspartic acid achieves yields >65% via functional group protection and mild reduction steps . Key factors affecting yield include:

- Temperature : Excess heat can degrade sensitive hydroxyl or amino groups.

- Catalysts : Transition metals (e.g., Pd) improve coupling efficiency in aromatic substitutions.

- Purification : Column chromatography or recrystallization ensures purity >95% .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with hydroxyl protons typically appearing at δ 9–12 ppm in DMSO-d6 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHO has a theoretical mass of 194.0943 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity, using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Resolves stereochemistry for chiral analogs .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicity and safety profiles of this compound derivatives?

- Methodological Answer : Discrepancies in toxicity data (e.g., acute oral toxicity ranging from Category 4 to unclassified) often arise from differences in:

- Purity : Impurities (e.g., residual solvents or byproducts) may skew results. Validate purity via HPLC and elemental analysis .

- Test Models : Rodent vs. in vitro assays (e.g., liver microsomes) yield varying metabolic stability data .

- Dosage : Acute toxicity (LD) should be re-evaluated using OECD Guideline 423 for harmonization .

Recommendation : Cross-reference safety data from multiple sources (e.g., PubChem, OSHA HCS) and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to confirm thresholds .

Q. What mechanistic pathways explain the pharmacological activity of this compound in neurological or metabolic studies?

- Methodological Answer : Structural analogs (e.g., 4-hydroxyphenylacetic acid) modulate enzyme activity via:

- Enzyme Inhibition : Competitive binding to monoamine oxidases (MAOs) or cytochrome P450 isoforms (e.g., CYP3A4), altering neurotransmitter or drug metabolism .

- Receptor Interactions : Chiral derivatives act as partial agonists at GABA receptors, reducing neuronal excitability .

Experimental Design : - Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition constants (K).

- Molecular Docking : Simulate binding affinities with AutoDock Vina against crystallographic enzyme structures (e.g., PDB 3C4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.